molecular formula C15H22N2 B2532194 5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS No. 2361644-19-9

5-Benzyl-5-azaspiro[3.5]nonan-8-amine

Cat. No.: B2532194
CAS No.: 2361644-19-9
M. Wt: 230.355
InChI Key: KGFHESRNJAEHDI-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[3.5]nonan-8-amine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-5-azaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-7-10-17(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHESRNJAEHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Benzyl-5-azaspiro[3.5]nonan-8-amine CAS 2361644-19-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS 2361644-19-9), a high-value spirocyclic scaffold used in modern drug discovery.[1]

CAS Registry Number: 2361644-19-9 Chemical Formula: C₁₅H₂₂N₂ Molecular Weight: 230.35 g/mol IUPAC Name: this compound[1][2]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for improving the physicochemical properties of drug candidates. This compound represents a specific class of C2-spiro-fused piperidines , where a cyclobutane ring is fused to the carbon adjacent to the piperidine nitrogen.[1]

Unlike the more common 7-azaspiro[3.5]nonane (where the spiro fusion is para to the nitrogen), the 5-azaspiro architecture creates a unique steric environment around the basic nitrogen, modulating basicity (pKa) and reducing metabolic liability at the typically vulnerable


-carbon position.[1] This guide provides a comprehensive analysis of its synthesis, properties, and utility as a bioisostere for 4-aminopiperidines.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Structural Logic

The molecule consists of a piperidine ring and a cyclobutane ring sharing a single spiro-carbon atom.[1]

  • Spiro Junction: Located at position 4 of the spiro system, which corresponds to the C2 position (alpha) of the piperidine ring.

  • Nitrogen Positioning: The piperidine nitrogen is at position 5, directly bonded to the spiro center. This steric bulk hinders N-dealkylation and modulates the vector of the N-substituent (Benzyl).[1]

  • Amine Functionality: The primary amine is located at position 8, which is para to the piperidine nitrogen (position 5). This mimics the geometry of 1-benzyl-4-aminopiperidine but with restricted conformational freedom.[1]

Visualization of the Scaffold

The following diagram illustrates the connectivity and the specific numbering scheme used to distinguish this isomer from other spiro-nonanes.

G cluster_4ring Cyclobutane Ring cluster_6ring Piperidine Ring Spiro C4 (Spiro) N5 N5 Spiro->N5 C1 C1 Spiro->C1 Benzyl Benzyl Group N5->Benzyl C6 C6 N5->C6 C8 C8 (Amine) Amine NH2 C8->Amine C9 C9 C8->C9 C2 C2 C1->C2 C3 C3 C2->C3 C3->Spiro C7 C7 C6->C7 C7->C8 C9->Spiro

Caption: Connectivity map of this compound highlighting the alpha-spiro junction.[1]

Physicochemical Profile

The spiro-fusion significantly alters the properties compared to the parent 4-aminopiperidine.[1] The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) analog provided by the cyclobutane ring locks the conformation, often increasing the melting point and solubility (by disrupting crystal packing energy less than it lowers solvation penalty).[1]

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Weight 230.35Fragment-like; ideal for further elaboration.[1]
cLogP 2.4 ± 0.3Lipophilic enough for CNS penetration, but soluble.
TPSA ~38 ŲHigh membrane permeability (Rule of 5 compliant).
pKa (Primary Amine) 10.1Typical basic amine; forms stable salts.
pKa (Ring Nitrogen) 7.5 - 8.0Lowered basicity due to steric bulk of spiro center.[1]
Fsp³ (Fraction sp³) 0.80High 3D character; correlates with clinical success.
Rotatable Bonds 3Rigid core minimizes entropic penalty upon binding.

Synthetic Routes[1][6][7][8][9][10]

The synthesis of the 5-aza (alpha-spiro) scaffold is more challenging than the symmetric 7-aza isomer.[1] The most robust route utilizes an Aza-Diels-Alder strategy or a Semipinacol Rearrangement , but for scale-up, the Danishefsky’s Diene approach on a cyclobutane imine is preferred for its regioselectivity.[1]

Preferred Synthetic Workflow (The "Danishefsky Route")

This route constructs the piperidone ring onto the pre-existing cyclobutane core.

  • Imine Formation: Condensation of cyclobutanone with benzylamine.

  • Aza-Diels-Alder Reaction: Reaction of the ketimine with Danishefsky’s diene (TMS-O-CH=C(OMe)-CH=CH₂) catalyzed by a Lewis acid (e.g., ZnCl₂ or BF₃[1]·OEt₂).

  • Hydrolysis & Elimination: Acidic workup removes the silyl/methyl groups to yield the enone.

  • Reduction: Hydrogenation of the double bond to saturated ketone.

  • Reductive Amination: Conversion of the ketone to the primary amine.

Synthesis Cyclobutanone Cyclobutanone (Starting Material) Imine Step 1: Ketimine Formation (Dehydration) Cyclobutanone->Imine Benzylamine Benzylamine Benzylamine->Imine Diene Danishefsky's Diene Dihydropyridone Step 2: Aza-Diels-Alder (2,3-dihydro-4-pyridone) Diene->Dihydropyridone Lewis Acid (ZnCl2) Imine->Dihydropyridone Lewis Acid (ZnCl2) Piperidone Step 3: Hydrogenation (5-Benzyl-5-azaspiro[3.5]nonan-8-one) Dihydropyridone->Piperidone H2, Pd/C Final Step 4: Reductive Amination (TARGET: 8-Amine) Piperidone->Final NH4OAc, NaBH3CN

Caption: Synthesis of the 5-azaspiro[3.5]nonan-8-amine core via Aza-Diels-Alder cycloaddition.

Alternative Route (Ring Expansion)

An alternative approach involves the Beckmann rearrangement or Schmidt reaction of spiro[3.4]octan-5-one (a spiro-cyclopentanone) to the lactam, followed by reduction.[1] However, regioselectivity (migration of the correct carbon) can be difficult to control, often yielding mixtures of 5-aza and 6-aza isomers.[1]

Medicinal Chemistry Applications

Bioisosterism & Vector Positioning

The 5-azaspiro[3.5]nonane scaffold serves as a rigidified bioisostere of 1-benzyl-4-aminopiperidine .[1]

  • Conformational Locking: The spiro-cyclobutane forces the piperidine ring into a specific chair conformation.[1] This reduces the entropic cost of binding to a protein target.

  • Vector Analysis: The C8-amine vector is held in a precise orientation relative to the hydrophobic benzyl group.[1] This is particularly useful for targeting GPCRs (e.g., Chemokine receptors, Opioid receptors) where the distance between the basic nitrogen and the pharmacophore is critical.

Metabolic Stability (The "Spiro Effect")

A major failure mode for piperidine-based drugs is oxidative metabolism (cytochrome P450) at the


-carbon (C2/C6 positions).[1]
  • In 5-azaspiro[3.5]nonane , one of the

    
    -carbons is a quaternary spiro center .[1] This completely blocks metabolic oxidation at that site.
    
  • This modification can significantly extend the half-life (

    
    ) of a drug candidate compared to its non-spiro analogue.[1]
    
Case Studies

While this specific CAS is a building block, the azaspiro[3.5]nonane core is present in several patent applications for:

  • GPR119 Agonists: For the treatment of Type 2 Diabetes.

  • JAK Inhibitors: Where the spiro-cycle fits into restricted solvent-exposed pockets.[1]

  • Analgesics: Modulating mu-opioid receptor selectivity.[1]

Handling, Safety, and Stability

As a research chemical, standard laboratory safety protocols apply.

  • Physical State: The free base is likely a viscous oil or low-melting solid; the HCl salt is a stable, white crystalline solid.[1]

  • Stability: The spiro-junction is chemically stable under standard acidic and basic conditions.[1] However, cyclobutane rings possess ring strain (~26 kcal/mol). Avoid extreme temperatures (>200°C) or strong Lewis acids that might trigger ring-opening or rearrangement.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

  • Hazards: Treat as a skin and eye irritant (H315, H319). Use in a fume hood.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515. (Demonstrates the principle of spiro-scaffolds in lowering LogP). Link

  • PubChem Compound Summary. (2024). 5-Azaspiro[3.5]nonan-8-one hydrochloride (CID 121553451).[1][3][4] National Library of Medicine. Link

  • BenchChem. (2025).[5] Technical Guide to Azaspiro[3.5]nonane Derivatives. (General scaffold properties). Link

Sources

Architecting 3D Space: A Technical Guide to Novel Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Spirocyclic Building Blocks for Library Synthesis Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Library Synthesis Groups, and DEL (DNA-Encoded Library) Practitioners.

Executive Summary: The Escape from Flatland

The pharmaceutical industry has historically over-relied on


-rich, planar architectures—a phenomenon famously termed "Flatland" by Lovering et al. While these structures are synthetically accessible via Suzuki-Miyaura or amide couplings, they often suffer from poor solubility, promiscuous binding (off-target toxicity), and rapid metabolic clearance.

This guide focuses on spirocyclic building blocks —specifically spiro[3.3]heptanes and spiro-oxetanes —as the antidote to these limitations. These scaffolds introduce orthogonal exit vectors, increase fraction


 (

), and improve physicochemical properties without increasing molecular weight significantly.
Key Technical Advantages
FeatureImpact on Library QualityMechanism
High

Improved Solubility & SelectivityDisrupts crystal packing; increases complexity.
Vector Orthogonality Access to New Chemical SpaceSubstituents project at ~90° angles, unlike planar 180°/120° arenes.
Metabolic Stability Lower Clearance (

)
Strained rings (oxetanes) resist P450 oxidation better than gem-dimethyls.
Rigidity Entropy ReductionPre-organizes ligands for binding, reducing the entropic penalty (

).

Strategic Design: Vector Analysis & Scaffold Selection

When designing a library, the choice of spirocycle dictates the spatial orientation of the displayed fragments.[1][2]

  • Spiro[3.3]heptane (2,6-diaza): Acts as a rigid, saturated bioisostere of a para-substituted benzene or piperazine. It maintains linearity but with increased bulk and 3D character.

  • Spiro-Oxetane: Often used to replace a gem-dimethyl group or a carbonyl. It introduces a permanent dipole and lowers lipophilicity (LogP) due to the oxygen lone pairs.

Visualization: The Scaffold Selection Workflow

The following decision tree aids in selecting the correct spirocyclic core based on the target binding pocket requirements.

ScaffoldSelection Start Target Binding Pocket Analysis Geometry Required Vector Geometry? Start->Geometry Linear Linear / Co-axial (180° projection) Geometry->Linear Mimic Piperazine/Phenyl Angular Angular / Orthogonal (90° projection) Geometry->Angular Explore New Space Spiro33 Scaffold A: 2,6-Diazaspiro[3.3]heptane Linear->Spiro33 Solubility Solubility/LogP Issue? Angular->Solubility SpiroOx Scaffold B: Spiro-Oxetane Solubility->SpiroOx High Lipophilicity SpiroPyr Scaffold C: Spiro-Pyrrolidine Solubility->SpiroPyr Need H-Bond Donor Metabolism Metabolic Liability? Spiro33->Metabolism Check N-dealkylation SpiroOx->Metabolism Resistant to P450

Figure 1: Decision logic for integrating spirocyclic cores into library design based on geometric and physicochemical constraints.

Core Chemistries & Experimental Protocols

Protocol A: Scalable Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Rationale: This building block is the "workhorse" of 3D libraries. It serves as a linker that can be orthogonally protected and functionalized. The synthesis below avoids the use of highly toxic cyclobutane precursors by building the rings sequentially.

Reagents:

  • Pentaerythritol derivatives (Starting material)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Cyclization 1 (Formation of Oxetane/Azetidine precursor):

    • Start with N-benzyl-2,2-bis(bromomethyl)-3-hydroxypropylamine.

    • Dissolve in MeCN with

      
       (3.0 equiv). Reflux for 16 h.
      
    • Mechanism:[3][4] Intramolecular nucleophilic displacement forms the first azetidine ring.

    • Checkpoint: Monitor by LCMS for disappearance of the bromide.

  • Activation & Cyclization 2 (Spiro-formation):

    • Convert the remaining hydroxyl group to a tosylate using TsCl,

      
      , and DMAP in DCM (0 °C to RT).
      
    • Treat the crude tosylate with benzylamine (neat or in high-boiling solvent like toluene) at 110 °C.

    • Critical Step: This double-displacement creates the second ring at the quaternary center, forming the spiro[3.3] system.

  • Orthogonal Protection (The Library Key):

    • The product is currently N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane.

    • Debenzylation: Hydrogenation using

      
       (10 wt%) in MeOH under 
      
      
      
      (1 atm) for 24 h.
    • Selective Protection: To differentiate the nitrogens, treat the free diamine with 0.9 equiv of

      
       in dioxane/water.
      
    • Purification: Since statistical protection yields Mono-Boc, Di-Boc, and free amine, use cation-exchange chromatography (SCX-2 columns) to isolate the mono-Boc species.

Yield Expectation: 40-50% overall. Validation:


 NMR should show distinctive doublets for the methylene protons of the spiro rings (approx. 3.8–4.0 ppm).
Protocol B: Photochemical Paternò–Büchi for Spiro-Oxetanes

Rationale: This method, pioneered by the Carreira group, allows for the "late-stage" installation of a spiro-oxetane onto a cyclic ketone. It is ideal for diversifying core scaffolds in a library setting.

Reagents:

  • Cyclic Ketone substrate (e.g., N-Boc-piperidin-4-one)

  • Benzaldehyde (as the alkene partner precursor or direct alkene use)

  • UV Light source (Hg lamp or LED 365 nm)

  • Solvent: Acetonitrile or Benzene (caution required)

Mechanism Visualization: The reaction proceeds via an excited triplet state (


) of the carbonyl, which attacks the alkene.

PaternoBuchi Ketone Ketone (S0) Excited Triplet State (T1) (n, π*) Ketone->Excited hν (UV) Biradical 1,4-Biradical Intermediate Excited->Biradical + Alkene Alkene Alkene Partner Product Spiro-Oxetane Biradical->Product ISC & Cyclization

Figure 2: Mechanistic flow of the Paternò–Büchi reaction for spiro-oxetane synthesis.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the ketone (1.0 equiv) and the alkene (e.g., furan or a styrene derivative, 5.0 equiv) in degassed acetonitrile.

    • Note: Oxygen quenches the triplet state; thorough degassing (freeze-pump-thaw x3) is mandatory.

  • Irradiation:

    • Place in a photoreactor equipped with 365 nm LEDs.

    • Irradiate for 12–24 h. Cooling is necessary to prevent thermal polymerization of the alkene.

  • Workup:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica, Hex/EtOAc).

    • Regioselectivity:[4] Be aware that Paternò–Büchi can yield regioisomers (head-to-head vs. head-to-tail). For library synthesis, substrates are often chosen to favor one isomer sterically.

Integration into DNA-Encoded Libraries (DEL)[5]

Spirocyclic building blocks are particularly valuable in DEL due to their rigidity, which improves the signal-to-noise ratio in affinity selection. However, specific precautions are required:

  • DNA Compatibility: The Paternò–Büchi reaction (Protocol B) involves high-energy UV light, which damages DNA tags (thymine dimerization).

    • Solution: Perform the spirocycle synthesis off-DNA to create the building block, then conjugate it to the DNA headpiece via standard amide coupling or reductive amination.

  • Stereochemistry: Spirocycles often possess axial chirality or pro-chiral centers. In DEL, using racemic building blocks splits the library population, effectively diluting the concentration of the active binder.

    • Requirement: Enantiopure separation (Chiral SFC) of spiro-blocks is recommended before library assembly.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[8][9] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008).[10] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[5][11] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][5][12][13][14][15][16][17] Expert Opinion on Drug Discovery. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Journal of Organic Chemistry. [Link]

Sources

Introduction: The Imperative of Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can cripple a promising compound, leading to unreliable in vitro assay results, challenging formulation development, and ultimately, poor oral bioavailability.[1][2][3] The early and accurate characterization of a compound's solubility profile is therefore not merely a data-gathering exercise; it is a critical, decision-driving component of lead optimization and candidate selection.

This guide focuses on This compound , a novel chemical entity featuring a three-dimensional azaspirocyclic core. Such spirocyclic scaffolds are of increasing interest in medicinal chemistry, often imparting improved physicochemical properties, including solubility, when compared to their flatter, aromatic counterparts. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of this compound. We will move from theoretical predictions grounded in its unique chemical structure to detailed, validated experimental protocols, ensuring a holistic understanding of its behavior in aqueous environments.

Theoretical Framework and Physicochemical Profiling

A molecule's structure is the blueprint for its physical behavior. A rigorous analysis of this compound's architecture provides critical insights into its potential solubility and dictates the experimental strategy.

Structural Analysis: A Molecule of Contrasting Moieties

The compound can be deconstructed into three key regions, each contributing to its overall solubility characteristics:

  • The Azaspiro[3.5]nonane Core: This rigid, sp³-rich spirocyclic system disrupts crystal lattice packing, which can reduce the melting point and improve solubility compared to planar molecules.[4]

  • The Benzyl Group: This large, non-polar aromatic substituent introduces significant lipophilicity, which is expected to decrease aqueous solubility.[5] The interplay between this hydrophobic region and the polar core is a central determinant of the molecule's behavior.

  • The Primary Amine (-NH₂): This is the most critical functional group for pH-dependent solubility. As a weak base, this amine can be protonated to form a charged ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to form favorable ion-dipole interactions with water, thereby enhancing solubility.[6][7]

pKa Determination: The Linchpin of pH-Dependent Solubility

For an ionizable compound like this compound, solubility is not a single value but a profile that changes with pH. The acid dissociation constant (pKa) of the conjugate acid of the primary amine is the single most important parameter for predicting this behavior.[8][9][10] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (protonated) and non-ionized (neutral) forms of the amine.[8][9][11][12]

Equation: pH = pKa + log([Base]) / ([Acid])

Where [Base] is the concentration of the neutral amine and [Acid] is the concentration of the protonated ammonium form. When pH = pKa, the compound is 50% ionized. At pH values significantly below the pKa, the charged, more soluble form will dominate.

Caption: pH-driven equilibrium of this compound.

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13][14][15] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[13][16]

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

    • Prepare a ~1 mM solution of this compound in an aqueous solution with constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[13]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Place a known volume of the sample solution in a thermostatted vessel (e.g., 25°C or 37°C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin titrating with 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition once the reading stabilizes.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately identify the equivalence point.[17]

    • The pH at the half-equivalence point on the titration curve corresponds to the pKa of the compound.[13]

Experimental Determination of Aqueous Solubility

It is crucial to distinguish between two key types of solubility measurements that serve different purposes in the drug discovery pipeline.

  • Kinetic Solubility: The concentration at which a compound, rapidly added from a concentrated organic solvent stock (e.g., DMSO) into an aqueous buffer, begins to precipitate. This is a high-throughput method used for early-stage screening to flag problematic compounds.[3][18][19][20]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This is the "gold standard" measurement, critical for lead optimization and formulation development.[2][19][21]

Protocol 2: High-Throughput Kinetic Solubility Assay

Rationale: This assay provides a rapid assessment of solubility, allowing for the efficient ranking of large numbers of compounds early in discovery.[20][22] Nephelometry, which measures light scattering from precipitated particles, is a common and reliable detection method.[20]

Kinetic_Solubility_Workflow A Prepare 10 mM DMSO stock of compound B Dispense serial dilutions of stock into 384-well plate A->B C Add aqueous buffer (e.g., PBS pH 7.4) to each well B->C D Incubate with shaking (e.g., 2 hours at 25°C) C->D E Measure light scattering (Nephelometer) D->E F Plot scattering vs. concentration & determine precipitation point E->F

Caption: Workflow for the automated kinetic solubility assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plating: In a 384-well microplate, perform serial dilutions of the DMSO stock solution.

  • Assay: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells to achieve a final DMSO concentration of ≤2%.[5]

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) with shaking at room temperature.[22]

  • Detection: Measure the turbidity in each well using a laser nephelometer.

  • Analysis: Plot the light scattering units against the compound concentration. The concentration at which the scattering signal sharply increases above the background is reported as the kinetic solubility.[20]

Protocol 3: Thermodynamic (Shake-Flask) Solubility Assay

Rationale: The shake-flask method is the definitive technique for determining thermodynamic solubility.[2][21][23] It ensures that the dissolved compound is in true equilibrium with its most stable solid form, providing a fundamentally important value for downstream development.[23]

Thermodynamic_Solubility_Workflow A Add excess solid compound to vials with specific buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) B Incubate with agitation (e.g., 24-48h at 37°C) to reach equilibrium A->B C Separate solid from supernatant (Centrifugation followed by filtration) B->C E Quantify compound concentration in supernatant and standards by LC-MS/MS C->E D Prepare calibration standards in the same buffer D->E F Calculate solubility (µg/mL or µM) E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.

  • Media Addition: Add a known volume of the desired aqueous medium to each vial. A range of buffers should be used to generate a pH-solubility profile (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[24]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as LC-MS/MS (see Protocol 5).

Bio-relevant Solubility: Simulating In Vivo Conditions

Rationale: Solubility in simple buffers does not fully capture the complexity of the gastrointestinal tract, which contains bile salts and lipids that can significantly enhance the solubility of lipophilic drugs.[25][26] Bio-relevant media like Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo dissolution and absorption.[26][27][28]

Methodology: The thermodynamic shake-flask protocol (Protocol 3) should be repeated using commercially available or freshly prepared SGF, FaSSIF, and FeSSIF as the aqueous media. Comparing the results from these media to standard aqueous buffers can reveal potential food effects on the drug's absorption.

Analytical Quantification: The LC-MS/MS Protocol

Rationale: A robust, validated analytical method is essential for accurate solubility determination. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for quantifying low-level analytes in complex matrices.[29][30][31]

Protocol 4: LC-MS/MS Method Development and Validation

Methodology:

  • Method Development:

    • Tuning: Infuse a standard solution of the compound into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify a stable, specific product ion for Multiple Reaction Monitoring (MRM).

    • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and retention for the analyte, separating it from any potential impurities or matrix components. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.[32]

  • Method Validation:

    • Validate the method according to ICH guidelines to ensure its suitability.[1][33]

    • Specificity: Analyze blank media to ensure no interfering peaks are present at the analyte's retention time.

    • Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 100 µg/mL) and confirm a linear response (R² > 0.99).[34]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are within ±15% of the nominal value.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Data Synthesis and Presentation

A comprehensive solubility assessment culminates in the clear and concise presentation of all generated data. This allows for informed decision-making regarding the compound's future development path.

Illustrative Data Tables

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Source
Molecular Formula C₁₅H₂₂N₂ ChemScene[35]
Molecular Weight 230.35 g/mol ChemScene[35]
LogP 2.53 ChemScene[35]
Topological Polar Surface Area (TPSA) 29.26 Ų ChemScene[35]

| Predicted pKa (Basic) | 9.5 ± 0.5 | (Estimated based on similar amines) |

Table 2: Hypothetical Thermodynamic Solubility Data

Medium pH Solubility (µg/mL) Solubility (µM)
0.1 M HCl 1.2 > 2000 > 8682
Acetate Buffer 4.5 1550 6730
Phosphate Buffer (PBS) 7.4 85 369
Carbonate Buffer 9.0 12 52
FaSSIF 6.5 120 521

| FeSSIF | 5.0 | 450 | 1954 |

Conclusion

The systematic approach detailed in this guide provides a robust pathway for the complete solubility characterization of this compound. By integrating theoretical analysis with validated experimental protocols for pKa, kinetic, and thermodynamic solubility—including in bio-relevant media—a comprehensive profile can be constructed. This data is fundamental for understanding the compound's biopharmaceutical properties, guiding formulation strategies, and ultimately, enabling its rational progression through the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wang, J., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Pharmacology.
  • Dissolution Technologies. (n.d.).
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Handerson And Hasselbalch Equation. (n.d.).
  • van der Hee, R., et al. (n.d.).
  • Wang, J., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. PMC.
  • Biorelevant. (n.d.).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DigitalCommons@USU. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics.
  • Semantic Scholar. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Solubility of Things. (n.d.).
  • Emery Pharma. (2024).
  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.
  • Biorelevant. (n.d.).
  • ResearchGate. (2020). (PDF) Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Liu, R., et al. (2019).
  • Frontage Labs. (n.d.).
  • Biorelevant. (n.d.). How Biorelevant Testing Can Help Oral Drug Development.
  • Pharmafocusasia. (2016). Application of LCMS in small-molecule drug development.
  • Microbe Notes. (2024).
  • Pharma Excipients. (2025).
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Bioanalysis Zone. (2025).
  • Kalliokoski, T., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BMG LABTECH. (2004).
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. (2024).
  • The influence of pH on solubility in w
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • LibreTexts. (n.d.). Solubility and Molecular Structure.
  • American Chemical Society. (n.d.).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. (a) The....
  • Yuce, M., & Capan, Y. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • Mansa STM Publishers. (n.d.).

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Methodological & Application

Incorporating 5-Benzyl-5-azaspiro[3.5]nonan-8-amine into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Incorporation of 5-Benzyl-5-azaspiro[3.5]nonan-8-amine into Peptide Backbones

Abstract

The rational design of peptidomimetics with constrained topologies is a cornerstone of modern drug discovery. By locking the peptide backbone into a specific bioactive conformation, researchers can significantly enhance receptor affinity, selectivity, and metabolic stability. Spirocyclic scaffolds are exemplary tools for achieving this conformational rigidity due to their inherent three-dimensional nature.[1] This guide provides a detailed application and protocol for the incorporation of a unique spirocyclic diamine, this compound, into peptide C-termini using solid-phase peptide synthesis (SPPS). We address the primary synthetic challenge—steric hindrance at the coupling site—by providing optimized protocols and troubleshooting workflows designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Value of Conformational Constraint

Natural peptides, despite their therapeutic potential, are often hampered by enzymatic degradation and conformational flexibility, which can lead to poor bioavailability and off-target effects.[2] Incorporating non-natural amino acids or backbone modifications is a proven strategy to overcome these limitations.[2][3] Spirocyclic systems, which contain two rings sharing a single quaternary carbon atom, are particularly effective at introducing conformational constraints.[1] This rigidity can pre-organize the peptide into a desired shape, such as a β-turn, enhancing its interaction with biological targets.[4][5]

This compound is a valuable building block for this purpose. Its rigid azaspiro[3.5]nonane core serves as a robust anchor to restrict peptide movement, while the primary amine at the C-8 position provides the reactive handle for covalent attachment to a peptide chain. The benzyl group on the tertiary amine at C-5 serves as a stable protecting group during synthesis. This document details the practical steps and chemical rationale for successfully integrating this sterically demanding moiety onto a peptide using Fmoc-based solid-phase chemistry.

Compound Profile: this compound

Understanding the physicochemical properties of this building block is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂[6]
Molecular Weight 230.35 g/mol [6]
CAS Number 2361644-19-9[6]
Topological Polar Surface Area (TPSA) 29.26 Ų[6]
LogP 2.53[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

The structure features a primary amine that is sterically encumbered by the adjacent spirocyclic framework. This presents the primary challenge during amide bond formation.

The Challenge: Overcoming Steric Hindrance in Peptide Coupling

The formation of a peptide bond is a nucleophilic substitution reaction between an activated carboxylic acid and an amine.[7] When the amine is sterically hindered, as in this compound, the physical bulk around the nucleophilic nitrogen obstructs the approach of the activated carboxyl group, leading to slow or incomplete reactions with standard coupling methods.[8][9] Traditional reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for such couplings.[9]

Success requires a multi-faceted optimization strategy that considers the coupling reagent, reaction time, and temperature.

cluster_factors Factors Influencing Coupling Efficiency cluster_outcomes Reaction Outcome StericHindrance Steric Hindrance (e.g., Spiro-scaffold) CouplingYield Coupling Yield StericHindrance->CouplingYield Decreases CouplingReagent Coupling Reagent (Potency) CouplingReagent->StericHindrance Overcomes CouplingReagent->CouplingYield Increases ReactionTime Reaction Time ReactionTime->StericHindrance Compensates for ReactionTime->CouplingYield Increases Temperature Temperature Temperature->CouplingYield Increases (with caution)

Key factors influencing the coupling of sterically hindered amines.

To overcome this barrier, highly reactive coupling reagents are required. Uronium/phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are preferred due to their rapid formation of highly activated acyl esters.[9][10]

Experimental Protocols: SPPS Incorporation

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[8] The core principle involves building a peptide chain on an insoluble resin support, with iterative cycles of deprotection and coupling.[11][12]

General SPPS Workflow

The overall process for adding any new residue in SPPS, including our target moiety, follows a cyclical pattern.

Start Start: Resin-Bound Peptide (N-terminal Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash Cycle (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling Reaction (Activate & Add Building Block) Wash1->Coupling Wash2 4. Wash Cycle (DMF, DCM) Coupling->Wash2 NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle Problem Problem: Low Coupling Yield (Positive Kaiser Test) Check1 Did you use a potent coupling reagent like HATU/HCTU? Problem->Check1 Solution1 Action: Switch from standard reagents (e.g., DCC/DIC) to a uronium/phosphonium salt. Check1->Solution1 No Check2 Was the coupling time sufficient? Check1->Check2 Yes Solution2 Action: Increase reaction time to 4-8 hours and monitor with Kaiser test. Check2->Solution2 No Check3 Did you perform a double coupling? Check2->Check3 Yes Solution3 Action: If single coupling is incomplete, drain and repeat with fresh reagents (Double Couple). Check3->Solution3 No ExtremeSolution Extreme Cases: Consider converting the C-terminal acid to an acyl fluoride prior to coupling. Check3->ExtremeSolution Yes, and still failed

Sources

Troubleshooting & Optimization

Resolving enantiomers of chiral spirocyclic amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Spirocyclic Amines Ticket ID: #SPIRO-RES-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction & Triage

Welcome to the Advanced Resolution Support Center. You are likely here because your spirocyclic amine scaffold—characterized by its rigid


 geometry and often significant basicity—is proving difficult to resolve. Unlike flexible linear amines, spiro-systems (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) present unique steric challenges that often lead to "oiling out" in crystallization or severe peak tailing in chromatography.

This guide prioritizes autonomy and causality . We do not just tell you what to do; we explain why the molecular physics of your spiro-amine dictates specific protocols.

Decision Matrix: Select Your Workflow

Before proceeding, determine your primary constraint (Scale vs. Purity) using the logic flow below.

ResolutionStrategy Start Start: Racemic Spirocyclic Amine ScaleCheck Scale > 100g? Start->ScaleCheck SaltScreen Module 1: Diastereomeric Salt Screen (Dutch Resolution Protocol) ScaleCheck->SaltScreen Yes (Cost-driven) SFC_HPLC Module 2: SFC/HPLC Screening ScaleCheck->SFC_HPLC No (Speed-driven) BasicityCheck Is pKa > 9.0? Tailing Issue: Peak Tailing? BasicityCheck->Tailing High Basicity OilingOut Issue: Oiling Out? SaltScreen->OilingOut Nucleation Apply Nucleation Inhibitors (See FAQ 1.2) OilingOut->Nucleation Yes Kinetic Module 3: Kinetic Resolution (Lipase/Acylation) OilingOut->Kinetic Resolution Fails SFC_HPLC->BasicityCheck Additives Add 0.1% DEA or Ethanesulfonic Acid (ESA) Tailing->Additives

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and physicochemical properties.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Core Philosophy: Spirocyclic amines often fail standard salt screens because their rigid bulk prevents efficient packing with common resolving agents (tartaric acid, mandelic acid) in a 1:1 lattice. To overcome this, we utilize the Dutch Resolution method, which employs "families" of resolving agents to induce crystallization through solid solution formation [1, 2].

Protocol 1.1: The "Family" Screen (Dutch Resolution)

Instead of screening single acids, screen mixtures of structurally related acids. This increases the probability of nucleation.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.5 M solution of your racemic spiro-amine in MeOH or EtOH.

  • Family Selection:

    • Family A (Mandelic Derivatives): Mix equimolar amounts of (S)-Mandelic acid, (S)-p-Methylmandelic acid, and (S)-p-Chloromandelic acid.

    • Family B (Tartaric Derivatives): Mix (L)-Tartaric acid, (L)-DBTA (Dibenzoyl-tartaric acid), and (L)-DTTA (Di-p-toluoyl-tartaric acid).

  • Nucleation: Add 1.0 eq of the Family Mixture to the amine solution.

  • Observation:

    • If crystals form: Isolate and recrystallize. The crystal will likely contain a mix of the resolving agents (solid solution) but a single enantiomer of your amine.

    • Why this works: The structural variance in the acid family disrupts the "frustration" in the crystal lattice, allowing the rigid spiro-amine to find a stable packing arrangement [2].

Troubleshooting Guide (FAQ)

Q: My salt is "oiling out" (forming a gum instead of crystals). How do I fix this?

  • The Cause: This is a supersaturation issue common with spiro-compounds. The metastable zone is too narrow, or the lattice energy is insufficient to overcome solvation.

  • The Fix:

    • Switch Solvent: Move from pure alcohols to IPA/Water (95:5) or Acetone . Water often acts as a bridge in the crystal lattice for salts.

    • Nucleation Inhibition: Add a small amount (1-5 mol%) of a structurally similar impurity (e.g., the racemic resolving agent). Paradoxically, this can suppress the precipitation of the amorphous oil, allowing the crystalline form to nucleate slowly [3].

Q: I have crystals, but the ee% is low (e.g., 20% ee).

  • The Fix: Do not discard. This is likely a eutectic issue. Recrystallize the salt from a solvent with a different polarity (e.g., switch from EtOH to MeCN). For spiro-amines, Double Salt Formation (using 0.5 eq of HCl and 0.5 eq of resolving agent) can sometimes lock the lattice more effectively [6].

Module 2: Chromatographic Resolution (SFC & HPLC)

Core Philosophy: For spirocyclic amines, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to higher diffusivity, which mitigates the mass transfer limitations of bulky spiro-molecules. However, the free amine functionality interacts strongly with residual silanols on the column stationary phase, causing severe tailing.

Data Table: Recommended Column & Modifier Combinations
Stationary PhaseSelector TypePrimary ApplicationModifier Strategy (for Basic Amines)
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)General purpose, high success rate for spiro-centers.MeOH + 0.1% DEA (Diethylamine)
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Better for rigid, planar spiro-systems (e.g., spiroindolines).IPA + 0.1% DEA or 0.1% TEA
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)"Recycle" phase; robust for chlorinated solvents.DCM/MeOH (50:50) + 0.1% DEA
Whelk-O 1 Pirkle-type (Donor-Acceptor)Excellent for amines with

-systems (e.g., benzyl spiro-amines).
MeOH + 0.1% ESA (Ethanesulfonic Acid)
Protocol 2.1: The "Basic" SFC Screening Workflow
  • System: SFC with PDA/MS detection.

  • Back Pressure: 120-150 bar.

  • Temperature: 35°C (Start low; higher temps reduce resolution for amines).

Step-by-Step Optimization:

  • Initial Screen: Run a gradient 5-50% MeOH with 0.1% DEA (Diethylamine) + 0.1% Water .

    • Technical Insight: The water helps deactivate the most acidic silanol sites that DEA misses [4].

  • Peak Shape Triage:

    • Fronting: Overloading. Reduce injection volume.

    • Tailing: Silanol interaction. Switch additive to 0.1% Isopropylamine (IPAm) . IPAm is sterically bulkier and may block pores better than DEA for spiro-compounds.

  • Memory Effect Warning: Once you use a basic additive (DEA/TEA) on a polysaccharide column (AD/OD), it is difficult to wash out. Dedicate specific columns for basic analysis to avoid "ghost" selectivity changes in future neutral runs [5].

Module 3: Kinetic Resolution (The "Nuclear Option")

If crystallization fails and chromatography is too expensive for scale-up, use enzymatic kinetic resolution.

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (PS-C).

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.

  • Mechanism: The enzyme selectively acylates one enantiomer of the spiro-amine, converting it to an amide, while leaving the other as a free amine. These can then be separated by simple acid/base extraction.

Workflow:

  • Dissolve racemic amine in MTBE (Methyl tert-butyl ether).

  • Add 5 eq of Ethyl Acetate and 20 mg/mmol of Immobilized CAL-B.

  • Shake at 30°C. Monitor conversion by HPLC.

  • Stop at 50% conversion.

  • Workup: Wash with 1N HCl. The unreacted amine (Enantiomer A) goes into the aqueous layer. The amide (Enantiomer B) stays in the organic layer. Hydrolyze the amide to recover Enantiomer B [7].

References

  • Nieuwenhuijzen, J. W., et al. (2003). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[1][2] Synthesis, 2003(10), 1626-1638. Link

  • Dalmolen, J., et al. (2005). "The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts."[1] Chemistry – A European Journal, 11(19), 5619-5624. Link

  • Leeman, M., et al. (2010). "Resolution by crystallization of a spirocyclic amine." Organic Process Research & Development, 14(4). Link

  • Stringham, R. W. (2005). "Chiral Separation of Amines in Subcritical Fluid Chromatography Using Polysaccharide Stationary Phases and Acidic Additives." Journal of Chromatography A, 1070(1-2), 163-170. Link

  • West, C., et al. (2018). "Column Technology for Achiral SFC Separations." Chromatography Today. Link

  • Kozma, D. (2001).
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Chiral Amines." Tetrahedron: Asymmetry, 18(12), 1363-1393.

Sources

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.5]nonane Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SP-35-STERIC Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Core Directive & Geometric Analysis

The "Spiro-Wall" Phenomenon

You are likely encountering low yields or stalled reactions because you are treating the spiro[3.5]nonane scaffold like a simple piperidine or cyclohexane. It is not.

The spiro quaternary center (C5) creates a unique steric environment. Unlike a planar aromatic system, the spiro[3.5]nonane consists of a puckered cyclobutane ring orthogonal to a cyclohexane chair .

  • The Trap: Substituents at positions adjacent to the spiro center (C1/C3 on the 4-ring, or C6/C9 on the 6-ring) experience a "Gem-Dimethyl" effect, where the bulk of the orthogonal ring blocks the trajectory of incoming nucleophiles or catalysts.

Geometric Decision Matrix

Before selecting a reaction condition, identify your "Zone of Hindrance" using the diagram below.

SpiroDecisionTree Start Target Functionalization Site RingSelection Which Ring? Start->RingSelection Cyclobutane Cyclobutane Ring (C1/C2/C3) High Strain + Sterics RingSelection->Cyclobutane Cyclohexane Cyclohexane Ring (C6-C9) Classic Chair Sterics RingSelection->Cyclohexane C2_Pos Position C2 (Distal) Cyclobutane->C2_Pos Low Steric Clash C1_Pos Position C1 (Proximal) Cyclobutane->C1_Pos High Steric Clash Solution_Cyclohex Solution: Control Axial/Equatorial Use 'A-Value' Logic Cyclohexane->Solution_Cyclohex Solution_C2 Solution: Standard SN2 possible (Check Leaving Group) C2_Pos->Solution_C2 Solution_C1 CRITICAL FAILURE ZONE Avoid SN2. Use Radical/Metal paths C1_Pos->Solution_C1

Caption: Decision matrix for functionalizing spiro[3.5]nonane based on ring position and steric proximity to the spiro-center.

Troubleshooting Module: Nucleophilic Substitution ( )

Issue: Reaction stalls or yields elimination products when attempting


 on the cyclobutane ring.

Root Cause:

  • I-Strain (Internal Strain): The transition state for

    
     requires 
    
    
    
    -like geometry. Forcing a cyclobutane carbon into
    
    
    hybridization increases ring strain significantly (approx. 26 kcal/mol).
  • Backside Blockade: If the leaving group is at C1 (adjacent to spiro), the orthogonal cyclohexane ring physically blocks the nucleophile's backside approach.

Corrective Actions:

ParameterRecommendationRationale
Nucleophile Use Azide (

) or Cyanide (

).
"Skinny" linear nucleophiles minimize steric clash in the transition state.
Leaving Group Switch to Triflate (OTf) or Nonaflate.Highly reactive leaving groups can compensate for the poor orbital overlap caused by steric hindrance.
Solvent Polar Aprotic (DMF, DMSO, NMP).Maximizes nucleophile activity. Avoid protic solvents which solvate/bulk up the nucleophile.
Alternative Switch to Radical Chemistry. If

fails, use Minisci-type radical additions or Hunsdiecker reactions. Radicals are less sensitive to steric bulk than ionic nucleophiles.

Troubleshooting Module: Cross-Coupling (Buchwald-Hartwig)

Issue: Palladium-catalyzed amination of spiro-amines or spiro-halides results in <10% conversion.

Root Cause: The reductive elimination step is often the bottleneck. The bulky spiro scaffold prevents the formation of the necessary Pd-Amine-Aryl complex unless the ligand creates a specific "pocket."

Protocol: The "Bulky Ligand" Strategy Standard ligands (PPh3, dppf) will fail. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands).

Recommended System:

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Pre-catalyst: RuPhos Pd G4 or BrettPhos Pd G4 .

  • Base: NaOtBu (Strong, soluble) or LHMDS (if base-sensitive).

Step-by-Step Protocol (Self-Validating):

  • Inerting: Flame-dry a microwave vial. Cycle Argon/Vacuum 3 times. Validation: Moisture kills the active Pd(0) species immediately.

  • Loading: Add Spiro-amine (1.0 equiv), Aryl Halide (1.0 equiv), NaOtBu (1.4 equiv).

  • Catalyst Addition: Add Pd-G4 Pre-catalyst (2-5 mol%). Note: Do not premix catalyst in solvent; add as solid if possible to avoid degradation.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Seal and heat to 100°C (conventional) or 120°C (Microwave) for 1-4 hours.

  • Checkpoint: Take an aliquot at 1 hour. If <50% conversion by LCMS, add 2 mol% more catalyst. Do not just add more time.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind Requires Bulky Ligand (RuPhos/BrettPhos) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Determining Step in Spiro Systems RedElim->Pd0

Caption: The catalytic cycle highlights Amine Coordination/Reductive Elimination as the failure points in sterically hindered spiro-couplings.

FAQ: Specific Synthetic Scenarios

Q: I am trying to couple a carboxylic acid at the spiro-C1 position to a secondary amine. HATU isn't working. A: The C1 position mimics a neopentyl or "Aib" (aminoisobutyric acid) center. Standard HATU activation creates an active ester that is too bulky to be attacked by a secondary amine.

  • Fix: Switch to acid chloride generation (Ghosez's reagent or Oxalyl Chloride/DMF) followed by coupling. If you must use coupling agents, use COMU or PyBOP with microwave heating (60°C, 30 min).

Q: My spiro[3.5]nonane amine is volatile. I lose it during workup. A: Low molecular weight spiro-amines (e.g., 2-azaspiro[3.5]nonane) are lipophilic and volatile.

  • Fix: Do not rotovap to dryness. Isolate as the HCl or TFA salt immediately. If free-basing is required, use ether extraction and concentrate carefully at >100 mbar, never high vacuum.

Q: Can I use the Hunsdiecker reaction to install a halide on the spiro ring? A: Yes. This is often superior to substitution. Converting a carboxylic acid to a bromide using Ag salts and


  (Classical) or Photoredox/Hypervalent Iodine  (Modern) avoids the steric penalty of 

because it proceeds via a radical intermediate.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link(Note: Foundational geometric analysis applicable to [3.5] systems).

  • SpiroChem Technical Notes. Spirocyclic Building Blocks: Handling and Reactivity. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • BenchChem Technical Support. Navigating the Bioactivity of Spiro[3.5]nonane Derivatives. Link

Technical Support Center: Efficient Removal of Benzyl Protecting Groups from Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the debenzylation of spiro amines. This resource, designed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this crucial synthetic step. We understand the unique steric and electronic challenges that spirocyclic systems present and have curated this guide to empower you with the expertise to optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the debenzylation of N-benzyl spiro amines.

Issue 1: My debenzylation reaction is slow or has stalled completely.

This is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. Let's diagnose the potential causes and solutions.

  • Potential Cause A: Catalyst Poisoning. The nitrogen atom of the spiro amine can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] This is particularly prevalent in substrates with basic nitrogen groups.[2]

    • Solution 1: Introduce an Acidic Additive. The addition of a mild acid, like acetic acid, protonates the amine, reducing its ability to bind to and poison the palladium surface.[1][2][4] A synergistic catalytic system using 1,1,2-trichloroethane as an HCl donor has also been reported to be highly efficient.[5]

    • Solution 2: Switch to a More Robust Catalyst. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard palladium on carbon (Pd/C) for debenzylating substrates containing basic nitrogen atoms as it is less susceptible to poisoning.[2][4][6] A combination of Pd/C and Pd(OH)₂/C can also sometimes achieve results that a single catalyst cannot.[7]

  • Potential Cause B: Poor Quality or Inactive Catalyst. The catalyst may have lost activity due to improper storage or handling.[4][8]

    • Solution: Use a Fresh Catalyst. If you suspect catalyst deactivation, always use a fresh batch. Ensure catalysts are stored under an inert atmosphere to maintain their activity.[4]

  • Potential Cause C: Insufficient Hydrogen Source. In catalytic transfer hydrogenation, the hydrogen donor may be depleted before the reaction goes to completion.[4]

    • Solution: Increase the Equivalents of the Hydrogen Donor. Use a sufficient excess of the hydrogen donor, such as ammonium formate or formic acid.[4][9]

Issue 2: I'm observing incomplete debenzylation, with the mono-benzyl product remaining.

This is common when dealing with di-benzylated amines due to steric hindrance around the second benzyl group.[4]

  • Solution 1: Extend the Reaction Time. A longer reaction time may be all that is needed to cleave the second, more sterically hindered benzyl group.[4]

  • Solution 2: Increase the Reaction Temperature. Elevating the temperature (e.g., to 50-80 °C) can provide the necessary activation energy for the removal of the second benzyl group.[4][6]

  • Solution 3: Optimize the Hydrogen Donor. In catalytic transfer hydrogenation, switching to a more efficient hydrogen donor or increasing its concentration can drive the reaction to completion.[4]

Issue 3: I'm seeing side products from the reduction of other functional groups in my molecule.

Achieving chemoselectivity is a critical aspect of debenzylation, especially in complex molecules.

  • Solution 1: Choose the Right Method. Catalytic transfer hydrogenation is often milder and can offer better selectivity compared to using hydrogen gas, especially in the presence of other reducible groups.[2]

  • Solution 2: Control Reaction Conditions. Lowering the hydrogen pressure and reaction temperature can favor debenzylation over other reductions, such as aromatic ring saturation.[2]

  • Solution 3: Consider Oxidative Debenzylation. For substrates that are sensitive to reductive conditions, oxidative methods using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be effective alternatives.[4][7][10] However, be mindful that these reagents have their own chemoselectivity profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing N-benzyl groups?

A1: The primary methods for N-debenzylation fall into three categories:

  • Reductive Debenzylation: This is the most common approach and includes catalytic hydrogenation (using H₂ gas with a catalyst like Pd/C) and catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate).[7]

  • Oxidative Debenzylation: This method uses oxidizing agents to cleave the N-benzyl group and can be advantageous when reductive conditions are not suitable.[7][11]

  • Acid/Base-Mediated Debenzylation: In some cases, strong acids or bases can be used for debenzylation.[7]

Q2: How do I choose the best debenzylation method for my spiro amine?

A2: The choice depends on several factors, including the overall structure of your molecule, the presence of other functional groups, and the steric hindrance around the nitrogen atom. The following decision tree can serve as a starting point:

G start Start: N-Benzyl Spiro Amine reductive_sensitive Molecule contains other reducible groups? start->reductive_sensitive cth Consider Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, NH4HCO2) reductive_sensitive->cth Yes h2 Catalytic Hydrogenation (H2, Pd/C or Pd(OH)2/C) is a good starting point. reductive_sensitive->h2 No oxidative Consider Oxidative Debenzylation (e.g., CAN, DDQ) cth->oxidative Selectivity issues? steric Significant steric hindrance? h2->steric Reaction slow or incomplete? pearlmans Use Pearlman's Catalyst (Pd(OH)2/C) and/or increase temperature. steric->pearlmans Yes conditions Optimize conditions: - Add mild acid - Increase H2 pressure - Check catalyst quality steric->conditions No

Caption: Decision tree for selecting a debenzylation method.

Q3: Can I use 5% Pd/C instead of 10% Pd/C?

A3: While 10% Pd/C is commonly cited, you may be able to compensate for a lower percentage by increasing the catalyst loading (by weight).[1] However, the activity can also depend on the quality and specific preparation of the catalyst. If a reaction is sluggish with 5% Pd/C, increasing the amount is a reasonable first step before switching to a higher percentage catalyst.

Q4: My catalyst is black and seems to be pyrophoric. How should I handle it?

A4: Palladium on carbon can be pyrophoric, especially when dry.[12] It is crucial to handle it with care. Do not allow the filter cake to dry completely in the air after filtration. It is good practice to quench the catalyst on the Celite pad with water before disposal.[12]

Experimental Protocols

Here are detailed, step-by-step methodologies for key debenzylation experiments.

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often preferred for its operational simplicity and milder conditions.[9][12][13][14]

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl spiro amine (1.0 mmol) and 10% Pd/C (typically 10-20 mol% Pd, or an equal weight to the substrate) in a suitable solvent like methanol (10-20 mL).[9][12]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 equivalents) to the stirred suspension in a single portion under an inert atmosphere (e.g., nitrogen).[9][12]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.[9]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and dilute with the reaction solvent.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench with water before disposal.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Standard Hydrogenolysis using Hydrogen Gas

This is a classic and highly effective method for debenzylation.[12]

  • Reaction Setup: To a solution of the N-benzyl spiro amine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of ethanol or methanol) in a flask suitable for hydrogenation, add 10% Pd/C or 20% Pd(OH)₂/C (typically 10-20 mol% Pd).[6][12]

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).[1][12] Repeat this cycle three times to ensure the reaction is under a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature or an elevated temperature as needed.[6][12] Vigorous stirring is crucial for efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Carefully vent the hydrogen and flush the flask with an inert gas like nitrogen.

  • Filtration and Isolation: Follow the same filtration and isolation procedure as described in Protocol 1.

Workflow for Troubleshooting a Stalled Reaction

G start Reaction Stalled or Incomplete catalyst_check Is the catalyst fresh and of good quality? start->catalyst_check replace_catalyst Replace with fresh, high-quality catalyst. catalyst_check->replace_catalyst No acid_check Is an acidic additive (e.g., acetic acid) being used? catalyst_check->acid_check Yes complete Reaction should proceed. replace_catalyst->complete add_acid Add 1.5 equivalents of acetic acid. acid_check->add_acid No h2_check Is the hydrogen supply sufficient (pressure or fresh donor)? acid_check->h2_check Yes add_acid->complete ensure_h2 Ensure adequate H2 pressure or add more hydrogen donor. h2_check->ensure_h2 No catalyst_type Consider catalyst type. h2_check->catalyst_type Yes ensure_h2->complete pearlmans Switch to Pd(OH)2/C (Pearlman's catalyst). catalyst_type->pearlmans Using Pd/C catalyst_type->complete Using Pd(OH)2/C pearlmans->complete

Caption: A step-by-step workflow for troubleshooting stalled debenzylation reactions.

Data Summary Table

MethodCatalystHydrogen SourceTypical ConditionsAdvantagesPotential Issues
Catalytic Hydrogenation 10% Pd/C or 20% Pd(OH)₂/CH₂ gas (1 atm to high pressure)RT to 60 °C, EtOH or MeOHClean, high-yieldingRequires hydrogenation apparatus, potential for over-reduction
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium formate, Formic acid, CyclohexeneReflux in MeOH or EtOHOperationally simple, no pressure equipment neededHydrogen donor can complicate purification
Oxidative Debenzylation NoneCAN, DDQ0 °C to RT, MeCN/H₂OGood for substrates sensitive to reductionReagent-heavy, potential for side reactions

References

  • Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine - Benchchem.
  • Catalytic transfer hydrogenation of sugar derivatives - ResearchGate.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - How to use the personal web pages service.
  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • CTH Removal of N-Benzyl Groups - [www.rhodium.ws] - Erowid.
  • Progress of N-Benzyl Removal.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
  • De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar.
  • Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.
  • Hydrogenolysis of N‐benzyl amines. | Download Scientific Diagram - ResearchGate.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC.
  • Can Pd/C go bad? And also advice on disacharide debenzylation : r/Chempros - Reddit.
  • Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines - Benchchem.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications.
  • Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines - Organic Chemistry Portal.
  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications.
  • question about debenzylation of amine with Pd/C : r/chemistry - Reddit.

Sources

Validation & Comparative

A Comparative Guide to the Structural Landscape of 5-Azaspiro[3.5]nonane Salts: A Call for Crystallographic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. The 5-azaspiro[3.5]nonane framework has emerged as a significant player in this arena, offering a rigid and structurally unique core for the development of new therapeutics.[1][2] Its inherent spirocyclic nature provides an escape from the "flatland" of traditional aromatic systems, a strategy often correlated with enhanced metabolic stability and novel intellectual property.[1] However, a critical gap exists in the publicly available data for this scaffold: a comprehensive understanding of its solid-state properties and intermolecular interactions, which are best elucidated through single-crystal X-ray diffraction.

This guide serves a dual purpose. First, it underscores the importance of obtaining X-ray crystallography data for 5-azaspiro[3.5]nonane salts and outlines the experimental workflows to achieve this. Second, in the absence of specific public crystallographic data for the parent 5-azaspiro[3.5]nonane salts, this document will provide a comparative analysis based on established principles and available data for structurally related compounds. We will delve into the hypothetical crystallographic parameters and their implications for drug design, offering a roadmap for researchers in this field.

The Significance of the 5-Azaspiro[3.5]nonane Scaffold

The 5-azaspiro[3.5]nonane motif, which features a four-membered azetidine ring fused to a six-membered cyclohexane ring through a single spiro carbon, presents a conformationally constrained system.[2] This rigidity is highly advantageous in drug design, as it can pre-organize appended functional groups into specific orientations for optimal interaction with biological targets.[2] Derivatives of this scaffold have shown promise in various therapeutic areas, highlighting the need for a deeper understanding of their fundamental structural properties.[1]

The Power of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pharmaceutical salts, this data is invaluable for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereoconfiguration of chiral centers.

  • Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.

  • Intermolecular Interaction Mapping: Identifying and characterizing hydrogen bonds, ionic interactions, and other non-covalent forces that dictate crystal packing and influence physical properties like solubility and stability.

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, each of which can have distinct physical and pharmacological properties.

A Hypothetical Comparison: 5-Azaspiro[3.5]nonane Salts vs. Other Spirocyclic Amines

While awaiting experimental data for 5-azaspiro[3.5]nonane salts, we can extrapolate potential structural features and compare them to known spirocyclic systems. For this guide, we will consider a hypothetical comparison with the well-characterized piperidinium hydrochloride and the more complex 2-azaspiro[3.3]heptane hydrochloride, a known bioisostere of piperidine.[3]

ParameterHypothetical 5-Azaspiro[3.5]nonane HClPiperidinium Chloride (Known)2-Azaspiro[3.3]heptane HCl (Known)
Ring Conformation Azetidine ring likely planar; Cyclohexane ring in a chair or twisted-boat conformation.Chair conformation.Cyclobutane rings are puckered.
N-H···Cl- Hydrogen Bond Length Expected to be in the range of 3.0-3.2 Å.Typically around 3.1 Å.Can exhibit shorter, stronger H-bonds due to ring strain.
Crystal Packing Motif Likely to form intricate hydrogen-bonding networks, potentially leading to diverse packing arrangements and polymorphism.Forms simple chain or sheet motifs.Can form more complex 3D networks.
Potential for Polymorphism High, due to the conformational flexibility of the cyclohexane ring and the potential for different hydrogen bonding patterns.Lower, due to the conformational rigidity of the piperidine ring.Moderate, influenced by the puckering of the cyclobutane rings.

This hypothetical comparison underscores the unique structural landscape that 5-azaspiro[3.5]nonane salts may offer. The interplay between the strained azetidine ring and the flexible cyclohexane ring could lead to novel packing arrangements and solid-state properties.

Experimental Workflow for Obtaining X-ray Crystallography Data

The process of obtaining single-crystal X-ray diffraction data is a systematic one, involving synthesis, salt formation, crystallization, and data collection and analysis.

Caption: A generalized workflow for obtaining single-crystal X-ray diffraction data of 5-azaspiro[3.5]nonane salts.

Detailed Experimental Protocols

1. Synthesis of 5-Azaspiro[3.5]nonane: The synthesis of the 5-azaspiro[3.5]nonane core can be achieved through various reported methods. A common strategy involves the construction of a spirocyclic β-lactam intermediate, which is subsequently reduced.[1]

2. Salt Formation:

  • Dissolve the purified 5-azaspiro[3.5]nonane free base in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol) dropwise with stirring.

  • The salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

3. Crystallization: The key to obtaining high-quality single crystals is to screen a variety of solvents and crystallization techniques.

  • Vapor Diffusion: Dissolve the salt in a small amount of a "good" solvent and place this solution in a sealed container with a larger reservoir of a "poor" solvent in which the salt is less soluble. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the salt, promoting slow crystal growth.

  • Slow Evaporation: Dissolve the salt in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

  • Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

4. Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • The diffraction data is collected, and the resulting electron density map is used to solve and refine the crystal structure using specialized software.

  • The final structure is validated using tools that check for geometric reasonability and consistency with the diffraction data.[4]

The Path Forward: A Call for Data

The 5-azaspiro[3.5]nonane scaffold holds significant potential in drug discovery. However, to fully harness its capabilities, a fundamental understanding of its solid-state properties is essential. This guide has highlighted the importance of X-ray crystallography in providing this crucial information and has provided a framework for obtaining and analyzing this data. It is our hope that this document will stimulate further research into the crystallographic characterization of 5-azaspiro[3.5]nonane salts, thereby enriching the public knowledge base and accelerating the development of novel therapeutics based on this promising scaffold. The Cambridge Structural Database (CSD) remains the primary repository for such data, and future contributions will be invaluable to the scientific community.[5][6][7]

References

  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem. (URL: )
  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties - Benchchem. (URL: )
  • 5-Azaspiro[3.5]nonan-8-one hydrochloride | C8H14ClNO | CID 121553451 - PubChem. (URL: [Link])

  • 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO) - PubChemLite. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • Cambridge Structural Database - Re3data.org. (URL: [Link])

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (URL: [Link])

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (URL: [Link])

  • Cambridge Structural Database | Ithaca College. (URL: [Link])

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed. (URL: [Link])

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. (URL: [Link])

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (URL: [Link])

  • 5-azaspiro[3.5]nonan-8-ol (C8H15NO) - PubChemLite. (URL: [Link])

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. (URL: [Link])

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Safety Operating Guide

5-Benzyl-5-azaspiro[3.5]nonan-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS: 2361644-19-9) is a specialized spirocyclic amine building block used in drug discovery. Due to its secondary/tertiary amine functionality and benzylic moiety, it presents specific hazards including corrosivity, acute toxicity, and environmental persistence .

Improper disposal poses significant risks:

  • Exothermic Reaction: Violent reaction with acids or oxidizers.

  • Environmental Toxicity: High potential for aquatic toxicity due to the lipophilic benzyl group.

  • Regulatory Violation: Non-compliance with RCRA (Resource Conservation and Recovery Act) standards for organic bases.

This guide provides a validated, step-by-step protocol for the safe segregation, neutralization, and disposal of this compound.

Chemical Identification & Hazard Profile

Before disposal, verify the material identity to ensure compatibility with waste streams.

PropertySpecification
Chemical Name This compound
CAS Number 2361644-19-9
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35 g/mol
Physical State Solid (typically) or viscous oil depending on purity/salt form
Primary Hazards Corrosive (Class 8) , Acute Toxin, Irritant
Incompatibilities Strong acids, Acid chlorides, Acid anhydrides, Strong oxidizing agents

Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: Never handle organic amines without barrier protection against skin absorption and inhalation.

  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if volatile/liquid) when outside a fume hood.

  • Hands: Double-gloving required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Butyl Rubber (for prolonged exposure).

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring large liquid volumes.

  • Body: Chemical-resistant lab coat; closed-toe impermeable shoes.

Waste Segregation & Packaging Protocol

Core Directive: Do not mix this compound with general organic solvents if they contain acidic residues (e.g., acetic acid, HCl).

Step 1: Categorize the Waste
  • Solid Waste: Pure compound, contaminated weighing boats, silica gel from columns.

  • Liquid Waste: Mother liquors, reaction mixtures dissolved in solvents (DCM, Methanol, Ethyl Acetate).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential corrosion.

  • Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC ALKALI" .

    • Explicitly list: "this compound".[1]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[2]

Step 3: Chemical Treatment (Pre-Disposal)
  • For Pure Solids: Dissolve in a combustible solvent (e.g., acetone or ethanol) before placing in the liquid waste stream for incineration. This ensures complete destruction during the incineration process.

  • For Spills/Residues: Do not neutralize with strong mineral acids (HCl, H₂SO₄) directly, as this generates high heat and fumes. Use a weak acid (Citric Acid or dilute Acetic Acid) for controlled neutralization.

Disposal Workflow: The "Cradle-to-Grave" Path

The following decision tree illustrates the operational logic for disposing of this compound.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Dissolve Preferred Method Segregate Segregate: Basic Organic Waste (NO ACIDS) Liquid->Segregate Dissolve->Segregate Container Transfer to HDPE/Glass Container Label: 'Organic Alkali - Toxic' Segregate->Container Vendor Handover to EHS/Waste Vendor (Incineration Required) Container->Vendor

Figure 1: Decision logic for the safe segregation and disposal of spiro-amine waste.

Emergency Response: Spill Management

Scenario: A 5g vial of solid this compound shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[3][4] Ensure fume hood sash is lowered or lab ventilation is active.

  • PPE Up: Don nitrile gloves (double layer), goggles, and lab coat.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite to prevent spread.

  • Decontamination:

    • Do not use water initially (may spread the lipophilic amine).

    • Use a pad soaked in Acetone or Ethanol to wipe up the solid/residue.

    • Follow with a wipe down using 10% Citric Acid solution to neutralize trace amine residues.

    • Final wash with soap and water.[5]

  • Disposal of Debris: Place all contaminated pads, glass, and gloves into a sealed hazardous waste bag labeled "Contaminated Debris - Toxic Organic Amine".

Regulatory & Compliance Context

  • EPA/RCRA: This compound is likely classified as a hazardous waste due to toxicity and ignitability (if dissolved). It must be disposed of via High-Temperature Incineration equipped with a scrubber to handle nitrogen oxides (NOx) generated during combustion.

  • Drain Disposal: STRICTLY PROHIBITED. The benzyl group confers lipophilicity, making it toxic to aquatic life and resistant to standard water treatment degradation.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.